molecular formula C8H7NO B018505 4-Hydroxyindole CAS No. 2380-94-1

4-Hydroxyindole

Cat. No. B018505
CAS RN: 2380-94-1
M. Wt: 133.15 g/mol
InChI Key: NLMQHXUGJIAKTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-hydroxyindole and its derivatives has been explored through various methods, highlighting its chemical versatility. One approach involves the alkylation of substituted phenols, hydrolysis, and cyclization, utilizing "vicarious nucleophilic substitution of hydrogen (VNS)" to produce 4-hydroxyindole in a cost-effective and straightforward manner, with overall yields of 57.4% (L. Hong-li, 2003). Another method detailed the electrochemical oxidation of 4-hydroxyindole, examining the effects of its oxidation products on blood parameters in albino mice, indicating its potential biochemical implications (R. Goyal & Neeraj Kumar, 1999).

Molecular Structure Analysis

The molecular structure of 4-hydroxyindole contributes to its unique chemical behavior and reactivity. Studies on its electronic structure, particularly in the gas phase and under solvation, have been conducted to understand its absorption and emission spectra, revealing insights into its photophysical properties (D. Robinson et al., 2009).

Chemical Reactions and Properties

4-Hydroxyindole participates in a variety of chemical reactions, demonstrating its reactivity and potential as a synthetic intermediate. For instance, its reactions with malondialdehyde (MDA) and 4-hydroxyalkenals under specific conditions produce chromophores, highlighting its role in developing analytical applications like lipid peroxidation assays (D. Gerard-Monnier et al., 1998).

Physical Properties Analysis

The physical properties of 4-hydroxyindole, such as solubility, melting point, and optical activity, are essential for its application in various scientific domains. However, specific studies focusing solely on the comprehensive physical properties of 4-hydroxyindole were not identified in this search, indicating a potential area for future research.

Chemical Properties Analysis

The chemical properties of 4-hydroxyindole, including its acidity, basicity, and reactivity towards different chemical agents, underpin its utility in synthetic chemistry and biological studies. Its role in the facile synthesis of 3,4-fused tricyclic indoles through three-component reactions exemplifies its utility in creating complex molecular structures (Rongxian Bai et al., 2016).

Scientific Research Applications

  • Pharmaceutical Intermediate : 14C^{14}C-labeled 4-hydroxyindole serves as an intermediate for synthesizing the adrenergic agonist LY368842, which acts as a potent and selective β3 adrenergic receptor agonist (Czeskis, Clodfelter, & Wheeler, 2002).

  • Synthetic Chemistry : Hydrochloric acid treatment of 4-aminobenzofuran derivatives produces 4-hydroxyindole derivatives, which can further undergo thermal condensation with phenylmalonates to yield pyrrolocoumarins and furoquinolones (Fujihara & Kawazu, 1972).

  • Medical Research : 1-hydroxyindole chemistry, closely related to 4-hydroxyindole, has led to promising leads for α2-blockers, inhibitors of platelet aggregation, anti-osteoporosis agents, and strategies to combat desertification (Somei, 2008).

  • Antibacterial Agents : 4-hydroxyindole azo compounds exhibit promising antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential as new antibacterial agents to combat antimicrobial resistance (Amengor et al., 2022).

  • Electrochemical Studies : Electrochemical oxidation of 4-hydroxyindole produces a hydroxy tetramer, which, when intracranially injected into albino mice, can cause liver disorder and hyperthyroidism (Goyal & Kumar, 1999).

  • Fluorescence Studies : Jet-cooled 4-hydroxyindole exhibits anomalously short fluorescence lifetimes, likely due to excited state tautomerism and proton transfer in clusters (Huang & Sulkes, 1996).

Safety And Hazards

4-Hydroxyindole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

There are several potential future directions for 4-Hydroxyindole. It has applications in hair dyes, polymer synthesis, and a variety of pharmaceutical and medical products with applications in diabetes, HIV, cancer, and antiviral treatments . Additionally, it has been suggested that elucidation of gene regulatory networks using time-series data may prove useful for efforts to unwire the complexities of biosynthetic pathway components based on regulatory interactions and events .

properties

IUPAC Name

1H-indol-4-ol
Source PubChem
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InChI

InChI=1S/C8H7NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMQHXUGJIAKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Record name indol-4-ol
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DSSTOX Substance ID

DTXSID3057696
Record name 4-Hydroxyindole
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Molecular Weight

133.15 g/mol
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Physical Description

Grey crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Hydroxyindole
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Product Name

4-Hydroxyindole

CAS RN

2380-94-1
Record name 1H-Indol-4-ol
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Record name 4-Hydroxyindole
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Record name 4-Hydroxyindole
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Record name 4-hydroxyindole
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Record name 4-HYDROXYINDOLE
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Synthesis routes and methods

Procedure details

Mixtures of 4-hydroxyindole (0.1-10%) and 5-hydroxyindole (0.1-10%), 6-hydroxyindole (0.1-10%), or 7-hydroxyindole (0.1-10%) will give a color range from black to light auburn. 5-Hydroxyindole (0.1-10%) was found to produce progressively darker browns and, eventually, black through the addition of 3-methylcatechol (0.1-10%), 3-methoxycatechol (0.1-10%), or 3,6-dimethylcatechol (0.1-10%) followed by oxidation by sodium periodate (15%). 4-Hydroxyindole (1%) was found to produce progressively lighter colors with increasing red highlights through the addition of dopamine (2-5%) when penetration of precursors was done at high pH (9.2). Therefore a range of colors from light brown to black can be obtained through combinations of 4-hydroxyindole, 5-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole with each other or various other dye precursors. Similar results were obtained in staining skin in that a range of shades from light to dark brown can be obtained through combinations of hydroxyindoles with various other dye precursors.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Pathak, D Das, A Kundu, S Maity, N Guchhait… - RSC Advances, 2015 - pubs.rsc.org
… In the present paper, we wish to report the synthesis of a new class of 4-hydroxyindole … of potentially bioactive and fluorescence active 4-hydroxyindole fused isocoumarin systems. …
Number of citations: 32 pubs.rsc.org
MS Butler, RJ Capon, CC Lu - Australian Journal of Chemistry, 1992 - CSIRO Publishing
… to contain three new brominated 4-hydroxyindole alkaloids: … reported to contain a 4-hydroxyindole moiety.4 Compounds … of three novel brominated 4-hydroxyindole alkaloids, …
Number of citations: 51 www.publish.csiro.au
F Hasler, D Bourquin, R Brenneisen, T Bär… - Pharmaceutica Acta …, 1997 - Elsevier
… procedures for sensitive determination of PI and its first metabolite 4-hydroxyindole-3-acetic … (4HT) as a further metabolite of PY in man and postulated 4-hydroxyindole-acetaldehyde …
Number of citations: 234 www.sciencedirect.com
C Kaneko, W Okuda, Y Karasawa, M Somei - Chemistry Letters, 1980 - journal.csj.jp
… of 4-hydroxyindole … 4-hydroxyindole … Hence, 1-benzyloxycarbonyl-4-hydroxyindole …
Number of citations: 11 www.journal.csj.jp
S Torii, K Uneyama, T Onishi, Y Fujita, M Ishiguro… - Chemistry …, 1980 - journal.csj.jp
A FACILE SYNTHESIS OF 4-HYDROXYINDOLE VIA ELECTROCHEMICAL OXIDATIVE CC COUPLING Sigeru TORII*, Kenji UNEYAMA, Takashi ONISHI, Y … A FACILE SYNTHESIS …
Number of citations: 19 www.journal.csj.jp
Y Huang, M Sulkes - Chemical physics letters, 1996 - Elsevier
… We now also report the REMPI excitation spectra of a 4-hydroxyindole-triethylamine (4-HI-TEA) complex monitored in the 234 and 102 amu mass channels. The new results suggest …
Number of citations: 44 www.sciencedirect.com
N Manevski, M Kurkela, C Höglund, T Mauriala… - Drug metabolism and …, 2010 - ASPET
… , 4-hydroxyindole-3-acetaldehyde, to yield 4-hydroxyindole-3-… The 4-hydroxyindole was included in this study because it is … Although no report on the glucuronidation of 4-hydroxyindole …
Number of citations: 59 dmd.aspetjournals.org
KE Kolaczynska, ME Liechti, U Duthaler - Journal of Chromatography B, 2021 - Elsevier
… psilocin and its metabolite 4-hydroxyindole-3-acetic acid (4-HIAA) in human plasma. … and oxidized to 4-hydroxytryptophol (4-HTP) and 4-hydroxyindole-3-acetic acid (4-HIAA). Psilocin-d …
Number of citations: 23 www.sciencedirect.com
H Nambu, M Fukumoto, W Hirota, T Yakura - Organic letters, 2014 - ACS Publications
… a 2-substituted 4-hydroxyindole derivative via a synthetically … Using the present protocol, we prepared the 4-hydroxyindole 8 (… furnished 4-hydroxyindole derivative 8 in 87% yield from 7. …
Number of citations: 53 pubs.acs.org
M Kim, E Vedejs - The Journal of organic chemistry, 2004 - ACS Publications
… In the course of a synthesis project, we were interested in rapid access to 4-hydroxyindole-6-carboxylic acid derivatives 1 and 2. Given the frequent occurrence of similar indoles in …
Number of citations: 44 pubs.acs.org

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